molecular formula C17H14ClN5O2S B2555968 N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1286704-47-9

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2555968
CAS No.: 1286704-47-9
M. Wt: 387.84
InChI Key: YAMODEHFBHOFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound that features a benzothiadiazole ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Benzothiadiazole Ring: Starting from a suitable aromatic precursor, the benzothiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.

    Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiadiazole and imidazolidinone intermediates through an acetamide linkage, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under conditions like heating or using catalysts.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The benzothiadiazole ring could be involved in π-π stacking interactions, while the imidazolidinone moiety might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-4-carboxylic acid.

    Imidazolidinone Derivatives: Compounds like 1-(3-chlorophenyl)-2-imidazolidinone.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the combination of its benzothiadiazole and imidazolidinone moieties, which may confer specific properties not found in other compounds. This unique structure could result in distinct biological activity or material properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c18-11-3-1-4-12(9-11)23-8-7-22(17(23)25)10-15(24)19-13-5-2-6-14-16(13)21-26-20-14/h1-6,9H,7-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMODEHFBHOFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.